

Application Notes and Protocols for In Vivo Animal Studies with Fasiglifam

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Compound of Interest

Compound Name: *Fasiglifam hemihydrate*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosages, experimental protocols, and signaling pathways relevant to in vivo animal studies of Fasiglifam (TAK-875), a selective G protein-coupled receptor 40 (GPR40) agonist.

Introduction

Fasiglifam is a potent agonist of GPR40 (also known as Free Fatty Acid Receptor 1 or FFAR1), a receptor primarily expressed on pancreatic β -cells.^{[1][2]} Its activation leads to a glucose-dependent increase in insulin secretion, making it a potential therapeutic agent for type 2 diabetes.^{[1][2]} In vivo animal studies have been crucial in elucidating the efficacy and pharmacokinetic profile of Fasiglifam. This document summarizes key findings and provides detailed protocols for researchers conducting similar studies.

Data Presentation: Fasiglifam Dosage in Animal Models

The following tables summarize the quantitative data on Fasiglifam dosage and administration routes in various animal models as reported in preclinical studies.

Table 1: Fasiglifam Dosage in Rodent Models

Animal Model	Strain	Route of Administration	Dosage Range	Study Type	Reference
Diabetic Rat	Neonatally Streptozotocin-induced (N-STZ-1.5)	Oral	3 - 30 mg/kg	Efficacy (Glucose Tolerance)	[3]
Diabetic Rat	Neonatally Streptozotocin-induced (N-STZ-1.5)	Oral	10 mg/kg/day (chronic)	Efficacy (Long-term glycemic control)	[3]
Diabetic Rat	Zucker Diabetic Fatty (ZDF)	Oral	3 - 10 mg/kg	Efficacy	[3]
Rat	Sprague Dawley	Intravenous	5 mg/kg	Pharmacokinetics	[4] [5]
Rat	Sprague Dawley	Oral	10 - 50 mg/kg	Pharmacokinetics	[4] [5]

Table 2: Fasiglifam Dosage in Non-Rodent Models (Primarily Toxicological and Pharmacokinetic Studies)

Animal Model	Strain	Route of Administration	Dosage	Study Type	Key Findings	Reference
Dog	Beagle	Oral	30 mg/kg	Pharmacokinetics	-	[4]
Dog	Beagle	Oral	80 mg/kg, 150 mg/kg (repeat dose)	Toxicology	Dose-dependent liver injury	[2]
Dog	Beagle	Oral	200 mg/kg/day (14 days)	Toxicology	High concentrations of Fasiglifam and its glucuronide in bile, leading to crystal formation and liver inflammation.	[6]
Cynomolgus Monkey	-	Oral	30 mg/kg	Pharmacokinetics	-	[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on standard practices and findings from studies involving Fasiglifam.

Animal Models

- Zucker Diabetic Fatty (ZDF) Rat: A genetic model of obesity, insulin resistance, and type 2 diabetes. These rats carry a mutation in the leptin receptor gene, leading to hyperphagia and subsequent metabolic abnormalities.

- Neonatally Streptozotocin-induced (N-STZ) Rat: A chemically induced model of type 2 diabetes. A low dose of streptozotocin is administered to neonatal rats, causing partial destruction of pancreatic β -cells and leading to hyperglycemia in adulthood.

Oral Glucose Tolerance Test (OGTT)

This test assesses the ability of an animal to clear a glucose load from the bloodstream, providing insights into insulin sensitivity and glucose metabolism.

Protocol:

- Animal Preparation: Fast animals overnight (approximately 16 hours) with free access to water.
- Baseline Blood Sample: Collect a baseline blood sample (T=0 min) from the tail vein.
- Drug Administration: Administer Fasiglifam or vehicle orally at the desired dose.
- Glucose Challenge: After a specific time post-drug administration (e.g., 30 or 60 minutes), administer a glucose solution (e.g., 2 g/kg) orally.
- Blood Sampling: Collect blood samples at various time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
- Glucose Measurement: Measure blood glucose levels immediately using a glucometer.
- Data Analysis: Plot blood glucose concentration against time and calculate the area under the curve (AUC) to quantify glucose tolerance.

Insulin Tolerance Test (ITT)

This test evaluates the systemic response to insulin, providing a measure of insulin sensitivity.

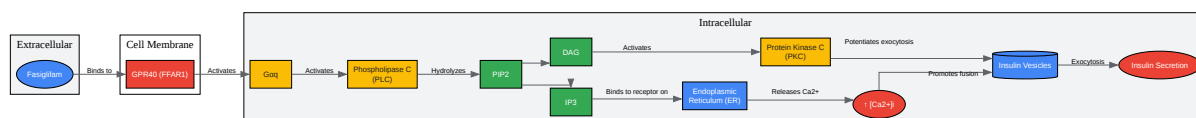
Protocol:

- Animal Preparation: Fast animals for a shorter duration (e.g., 4-6 hours) with free access to water.

- **Baseline Blood Sample:** Collect a baseline blood sample (T=0 min) from the tail vein.
- **Insulin Administration:** Administer human insulin (e.g., 0.75 U/kg) via intraperitoneal (IP) injection.
- **Blood Sampling:** Collect blood samples at various time points after insulin injection (e.g., 15, 30, 45, and 60 minutes).
- **Glucose Measurement:** Measure blood glucose levels immediately using a glucometer.
- **Data Analysis:** Plot the percentage decrease in blood glucose from baseline against time.

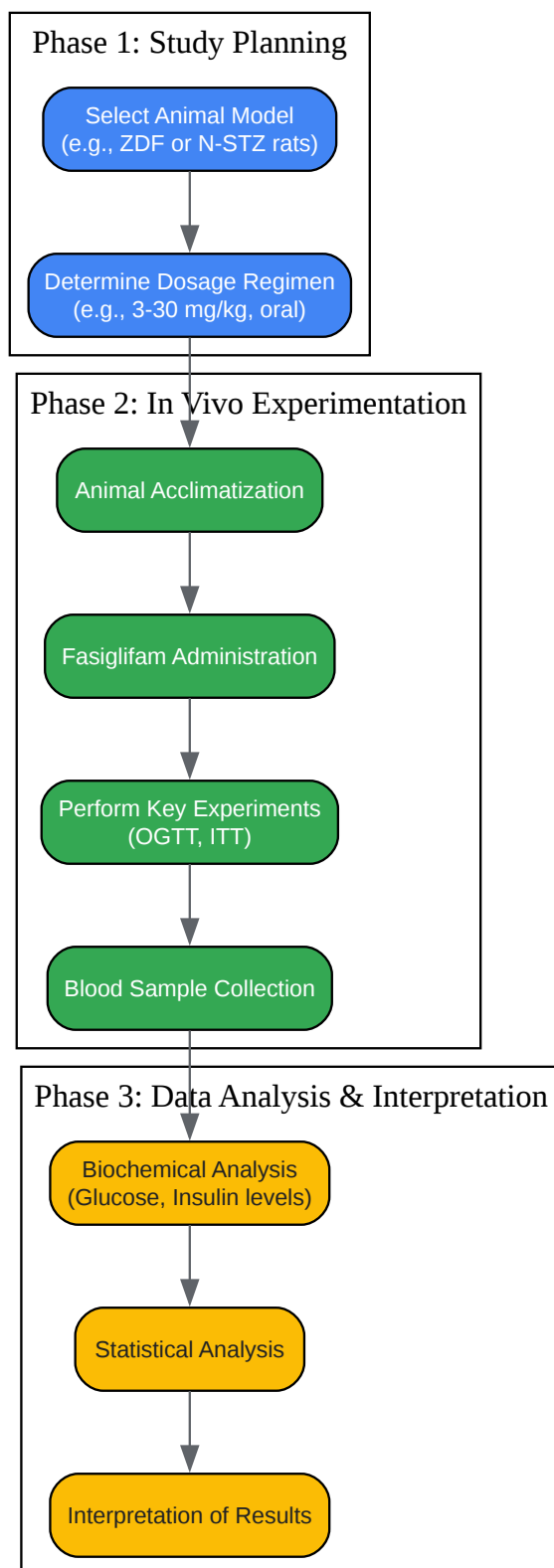
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Fasiglifam and a typical experimental workflow for in vivo studies.



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Caption: Fasiglifam signaling pathway in pancreatic β-cells.



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Caption: General experimental workflow for in vivo studies of Fasiglifam.

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